1-Ethyl-1-methylpyrrolidinium bromide

Thermal Stability Ionic Liquids Phase Behavior

1-Ethyl-1-methylpyrrolidinium bromide (CAS 69227-51-6) is a quaternary ammonium ionic liquid validated as a benchmark bromine-sequestering agent in zinc/bromine redox flow batteries. Independent studies demonstrate a 35.77% increase in discharge capacity and a 16.65% improvement in current efficiency versus pristine electrolyte. It forms an electrostatic shield around zinc dendrites, promoting uniform deposition and mitigating capacity fade. This compound also serves as a versatile precursor for functional ionic liquids and as a co-catalyst in CO₂ cycloaddition. Choose it for reproducible, published electrochemical performance and as a reference standard for screening alternative BSA candidates.

Molecular Formula C7H16BrN
Molecular Weight 194.11 g/mol
CAS No. 69227-51-6
Cat. No. B1360189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylpyrrolidinium bromide
CAS69227-51-6
Molecular FormulaC7H16BrN
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCC1)C.[Br-]
InChIInChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyKHJQQUGSPDBDRM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-methylpyrrolidinium Bromide (CAS 69227-51-6): A Baseline Pyrrolidinium Ionic Liquid for Electrochemical and Synthetic Applications


1-Ethyl-1-methylpyrrolidinium bromide (CAS 69227-51-6) is a quaternary ammonium ionic liquid with molecular formula C₇H₁₆BrN and molecular weight 194.11 g/mol [1]. It exists as a white to light yellow crystalline powder with a decomposition melting point of 307 °C and is soluble in water . This compound is conventionally employed as a bromine-sequestering agent (BSA) in zinc/bromine redox flow batteries and serves as a precursor for synthesizing other functional ionic liquids .

Why Substituting 1-Ethyl-1-methylpyrrolidinium Bromide with Other Quaternary Ammonium Salts or Ionic Liquids Fails Without Quantitative Validation


Ionic liquids (ILs) are not generic commodities; their physicochemical and electrochemical properties are exquisitely sensitive to cation structure, alkyl chain length, and anion identity [1]. Even within the pyrrolidinium class, extending the N-alkyl chain from ethyl to butyl dramatically alters thermal stability and phase behavior, while switching the cation core from pyrrolidinium to imidazolium or piperidinium changes electrochemical window, conductivity, and interactions with redox-active species [2]. In zinc/bromine flow batteries, the choice of bromine-sequestering agent directly impacts zinc dendrite formation, coulombic efficiency, and overall system cost [3]. Blind substitution without head-to-head performance data risks compromised battery efficiency, altered deposit morphology, or incompatibility with existing electrolyte formulations.

Quantitative Differentiation Guide for 1-Ethyl-1-methylpyrrolidinium Bromide vs. Closest Analogs


Thermal Stability Advantage: 307 °C Decomposition vs. 214 °C Melting for N-Butyl Analog

1-Ethyl-1-methylpyrrolidinium bromide exhibits a decomposition point of 307 °C, indicative of high thermal robustness . In contrast, its longer-chain homolog 1-butyl-1-methylpyrrolidinium bromide melts at a significantly lower temperature of 214 °C (literature value) . The 93 °C difference in the thermal event (decomposition vs. melting) highlights that the ethyl-substituted pyrrolidinium salt remains solid and resists thermal degradation to a far greater extent than the butyl-substituted analog.

Thermal Stability Ionic Liquids Phase Behavior

Electrochemical Performance in Zinc/Bromine Flow Batteries: 35.77% Higher Discharge Capacity and 16.65% Higher Current Efficiency vs. No BCA

In a zinc/bromine flow battery half-cell study, the addition of 1-ethyl-1-methylpyrrolidinium bromide as a bromine-complexing agent (BCA) increased overall discharge capacities by 35.77% and improved current efficiency by 16.65% compared to the pristine electrolyte without any BCA [1]. The BCA forms an electrostatic shield around zinc dendrites, promoting uniform zinc deposition and suppressing dendrite growth, which directly translates to higher capacity retention and efficiency [1].

Redox Flow Battery Bromine Complexing Agent Electrochemical Efficiency

Baseline Reference Compound for Bromine-Sequestering Agent Benchmarking in Zinc/Bromine Redox Flow Batteries

1-Ethyl-1-methylpyrrolidinium bromide ([C₂MPyrr]Br) serves as the conventional benchmark bromine-sequestering agent (BSA) in zinc/bromine redox flow battery research [1]. A 2016 study assessed six alternative ionic liquids (including 1-ethyl-1-methylpiperidinium, 1-ethyl-1-methylimidazolium, and various pyridinium bromides) specifically *against* [C₂MPyrr]Br to evaluate their suitability as alternative BSAs [1]. While some alternatives showed improved zinc half-cell performance metrics, [C₂MPyrr]Br remained the reference standard due to its established performance and widespread use [2].

Reference Standard Bromine-Sequestering Agent Zinc/Bromine Flow Battery

Synthesis Precursor for Tailored Ionic Liquids: Co-catalyst in CO₂ Cycloaddition

1-Ethyl-1-methylpyrrolidinium bromide can be utilized as a co-catalyst in the cycloaddition of CO₂ with various epoxides to form cyclic carbonates, in conjunction with a nona-vacant Keggin-type tricarbonyl rhenium derivative catalyst . This application demonstrates its utility beyond flow batteries; the compound serves as a versatile precursor for synthesizing functional ionic liquids such as 1-ethyl-1-methylpyrrolidinium lactate (a solvent for alkene/alkane separation) and 1-ethyl-1-methylpyrrolidinium tribromide . In contrast, simple inorganic bromide salts (e.g., NaBr, KBr) lack the quaternary ammonium structure that enables this catalytic and precursor functionality.

CO₂ Fixation Cyclic Carbonates Ionic Liquid Precursor

Optimal Application Scenarios for 1-Ethyl-1-methylpyrrolidinium Bromide Based on Quantitative Evidence


Zinc/Bromine Redox Flow Battery Electrolyte Additive for Dendrite Suppression and Efficiency Enhancement

Add 1-ethyl-1-methylpyrrolidinium bromide to the zinc/bromine flow battery electrolyte as a bromine-sequestering agent. As demonstrated by Kim et al. (2019), its inclusion increases discharge capacity by 35.77% and current efficiency by 16.65% compared to pristine electrolyte [1]. The compound forms an electrostatic shield around zinc dendrites, promoting uniform zinc deposition and mitigating dendrite-induced capacity fade [1].

Benchmark Reference for Evaluating Novel Bromine-Sequestering Agents in Flow Batteries

Employ 1-ethyl-1-methylpyrrolidinium bromide as the conventional reference standard when screening alternative ionic liquids for bromine-sequestering applications in zinc/bromine redox flow batteries [2]. Its well-documented electrochemical performance provides a consistent baseline for comparing new compounds' half-cell charge/discharge behavior, impedance characteristics, and cost-effectiveness [2].

Precursor for Synthesizing Task-Specific Ionic Liquids and Co-catalyst for CO₂ Cycloaddition

Use 1-ethyl-1-methylpyrrolidinium bromide as a starting material to prepare 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for hex-1-ene/hexane separation, or 1-ethyl-1-methylpyrrolidinium tribromide . It can also function as a co-catalyst in the cycloaddition of CO₂ with epoxides to yield cyclic carbonates when paired with a rhenium-based catalyst .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1-methylpyrrolidinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.